molecular formula C7H14Cl3N3 B1459565 [(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride CAS No. 1803590-35-3

[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride

Cat. No. B1459565
M. Wt: 246.6 g/mol
InChI Key: WBVLROTUJCZCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . It contains two methyl substituents and is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of this compound has been reconsidered in the preparation of zolazepam . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . Herein, the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated .


Molecular Structure Analysis

The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a white solid that dissolves well in polar organic solvents .


Chemical Reactions Analysis

The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of this compound, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .


Physical And Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .

Scientific Research Applications

Application

This compound is used as a key intermediate in the synthesis of zolazepam , a tranquilizer used for wild animals, such as gorillas and polar bears .

Method

The synthesis of this compound has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The new method involves the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride .

Results

Different aspects of each step (reaction conditions, side products, and workup procedure) were considered and the products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .

Pyrazole Scaffold

Application

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Method

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Results

Pyrazoles have shown a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Imidazole Scaffold

Application

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method

The synthesis of imidazole derivatives can be achieved through various strategies, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Results

Imidazole derivatives have shown a number of noteworthy biological properties, including those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

1,3-Diazole Scaffold

Application

1,3-Diazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method

The synthesis of 1,3-diazole derivatives can be achieved through various strategies, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Results

1,3-Diazole derivatives have shown a number of noteworthy biological properties, including those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

Safety And Hazards

The compound is potentially hazardous. It is recommended to avoid long-term or frequent contact with this compound, avoid inhaling its dust or solution . When storing, it should be placed in a sealed container and avoid contact with oxidants and strong acids and bases .

Future Directions

The synthesis of this compound as a key intermediate in the preparation of zolazepam has been reconsidered . Different aspects of each step (reaction conditions, side products, and workup procedure) were considered and the products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques . This suggests that there is ongoing research into improving the synthesis process of this compound, which could lead to more efficient production methods in the future.

properties

IUPAC Name

1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.2ClH/c1-5-6(4-9-2)7(8)11(3)10-5;;/h9H,4H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVLROTUJCZCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC)Cl)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 2
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 4
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 5
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 6
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.